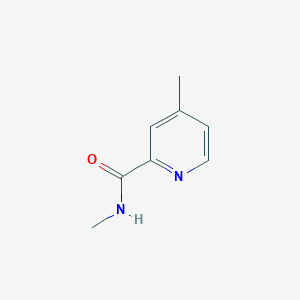

N,4-dimethylpicolinamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N,4-Dimethylpicolinamide involves various chemical processes. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates complex synthetic routes involving X-ray crystallography for structure determination (Al-Hourani et al., 2016). Another example is the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, highlighting the use of this compound in preparing imidazole-amine ligands with variable second-coordination spheres (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to N,4-Dimethylpicolinamide has been elucidated using various techniques. For example, the structure of gaseous N,N-dimethylformamide, a related compound, has been determined by electron diffraction, providing insights into bond lengths and angles that could be relevant for understanding the structure of N,4-Dimethylpicolinamide (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

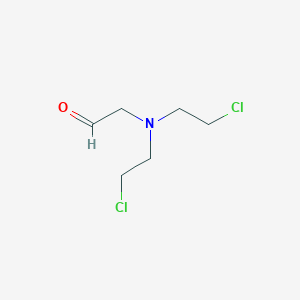

N,4-Dimethylpicolinamide and related compounds participate in various chemical reactions, showcasing their reactivity and functional utility in organic synthesis. For instance, the use of N,N-dimethylformamide (DMF) in the synthesis of N-heterocycles highlights its role as a precursor for methyl, acyl, and amino groups (Li et al., 2021).

Physical Properties Analysis

The physical properties of compounds like N,4-Dimethylpicolinamide are crucial for their application in various fields. The structure of liquid N,N-dimethylformamide, determined by X-ray diffraction, reveals insights into the molecular arrangement and intermolecular interactions, which are essential for understanding the physical properties of related compounds (Ohtaki et al., 1983).

Chemical Properties Analysis

The chemical properties of N,4-Dimethylpicolinamide and similar compounds are defined by their reactivity and interaction with other chemicals. The role of N,N-dimethylformamide (DMF) as a multipurpose building block in organic synthesis, serving in formylation, aminocarbonylation, and other reactions, is a testament to the versatile chemical properties of such compounds (Ding & Jiao, 2012).

Scientific Research Applications

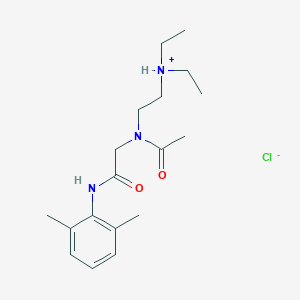

Chemical Synthesis and Reagents : N,N-dimethylformamide and N,N-dimethylacetamide are used as versatile reagents for the synthesis of various compounds under different experimental conditions (Le Bras & Muzart, 2018).

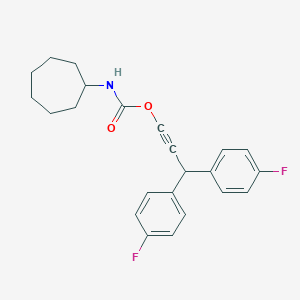

Herbicide Development : Dimethylpropynylbenzamides, a related chemical group, show potential as herbicides for both annual and perennial grasses, useful in agriculture including forage legumes and cultivated crops (Viste, Cirovetti & Horrom, 1970).

Occupational Health Concerns : Occupational exposure to N,N-dimethylformamide (DMF) can result in liver damage and potential carcinogenesis. This highlights the need for careful handling and monitoring in industrial settings (Kim & Kim, 2011).

Versatility in Organic Chemistry : DMF serves as a solvent, reagent, catalyst, and stabilizer in various chemical transformations, showcasing its multifaceted role in organic chemistry (Heravi, Ghavidel & Mohammadkhani, 2018).

Inorganic Chemistry Applications : In adducts of dimethyltin dichloride, the thiocarbonyl group in compounds like N,N-dimethylpicolinamide is a weaker donor compared to the carbonyl group, influencing the properties of these adducts (Matsubayashi, Hiroshima & Tanaka, 1971).

Wastewater Treatment : Strains like Paracoccus sp. DMF-3 can degrade N,N-dimethylformamide in activated sludge, suggesting potential applications in industrial wastewater treatment (Zhou et al., 2018).

Reproductive Health Research : There is growing interest in the reproductive toxicity of DMF, both in humans and animals, highlighting its potential health impacts (Yu Su-fan, 2008).

Analytical Methodology : Development of analytical methods for evaluating DMF in various formulations aids in understanding its behavior in different chemical contexts (Olivier, Du Toit & Hamman, 2007).

Mechanism of Action

Target of Action

N,4-Dimethylpicolinamide primarily targets the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein in fungi, playing a significant role in the regulation of lipid metabolism and vesicle trafficking .

Mode of Action

The compound interacts with its target, Sec14, by inhibiting its function . This selective inhibition disrupts the normal functioning of the fungal cells, leading to their eventual death . The exact molecular interaction between N,4-dimethylpicolinamide and Sec14 is still under investigation.

Biochemical Pathways

The affected pathway is the lipid metabolism pathway regulated by Sec14 . By inhibiting Sec14, N,4-dimethylpicolinamide disrupts the normal lipid metabolism in the fungal cells, which can lead to a variety of downstream effects, including impaired cell membrane function and disrupted cellular processes .

Pharmacokinetics

Based on its chemical structure and properties, it is expected to have high gi absorption and be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties suggest that N,4-dimethylpicolinamide could have good bioavailability. More research is needed to confirm these predictions and fully understand the ADME properties of N,4-dimethylpicolinamide.

Result of Action

The result of N,4-dimethylpicolinamide’s action is the death of the fungal cells . By inhibiting Sec14, the compound disrupts critical cellular processes, leading to cell death . This makes N,4-dimethylpicolinamide a potential candidate for the development of new antifungal agents .

properties

IUPAC Name |

N,4-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOJSQCXWZLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295552 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dimethylpicolinamide | |

CAS RN |

107427-71-4 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107427-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)

![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)